![molecular formula C9H8Br2O2 B1624909 Ethyl 3,5-dibromobenzoate CAS No. 67973-33-5](/img/structure/B1624909.png)
Ethyl 3,5-dibromobenzoate
Overview
Description
Ethyl 3,5-dibromobenzoate is a chemical compound with the molecular formula C9H8Br2O2 . It has an average mass of 307.967 Da and a mono-isotopic mass of 305.889099 Da .
Molecular Structure Analysis
The InChI code for Ethyl 3,5-dibromobenzoate is1S/C9H8Br2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
. This code provides a specific identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
Ethyl 3,5-dibromobenzoate has a molecular weight of 307.97 . The compound should be stored at temperatures between 0-8°C .Scientific Research Applications
Raw Material for Dendritic Polymers
Ethyl 3,5-dibromobenzoate can be synthesized under optimal conditions to be used as a raw material for dendritic polymers . This application has the advantage of reducing reaction steps, shortening reaction time, and increasing yield .
Organic Building Blocks
This compound is also used as an organic building block in various chemical syntheses . Organic building blocks are small molecules which are used in the creation of more complex molecules.
Life Science Research
Ethyl 3,5-dibromobenzoate is used in various areas of life science research . Life science research often involves the study of biological systems to understand the function of life processes.
Material Science Research
This compound is also used in material science research . Material science involves the study of the properties of matter and its applications to various areas of science and engineering.
Chemical Synthesis
Ethyl 3,5-dibromobenzoate is used in chemical synthesis . Chemical synthesis is the process of using chemical reactions to form a complex molecule from simpler precursors.
Chromatography
This compound is used in chromatography . Chromatography is a technique for separating the components of a mixture based on the different movement of each component in a medium.
Analytical Research
Ethyl 3,5-dibromobenzoate is used in analytical research . Analytical research involves the use of various techniques to determine the chemical composition or constitution of substances.
NMR, HPLC, LC-MS, UPLC Studies
Ethyl 3,5-dibromobenzoate is used in studies involving NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), LC-MS (Liquid Chromatography-Mass Spectrometry), and UPLC (Ultra Performance Liquid Chromatography) . These techniques are used for the identification and quantification of chemicals in a mixture.
Safety and Hazards
Ethyl 3,5-dibromobenzoate is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
ethyl 3,5-dibromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMXGALTCIVHQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461752 | |
Record name | Ethyl 3,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
67973-33-5 | |
Record name | Ethyl 3,5-dibromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67973-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-dibromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40461752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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